molecular formula C8H8BrNO2 B2852216 Methyl 2-(4-bromopyridin-2-yl)acetate CAS No. 1354021-08-1

Methyl 2-(4-bromopyridin-2-yl)acetate

Cat. No. B2852216
CAS RN: 1354021-08-1
M. Wt: 230.061
InChI Key: URIFFMIHLPERQQ-UHFFFAOYSA-N
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Description

“Methyl 2-(4-bromopyridin-2-yl)acetate” is a chemical compound with the CAS number 1354021-08-1 . It is also known by other names such as “methyl 2- (4-bromopyridin-2-yl)acetate” and “4-溴吡啶-2-乙酸甲酯” in Chinese .


Synthesis Analysis

The synthesis of “Methyl 2-(4-bromopyridin-2-yl)acetate” involves a mixture of 4-bromo-2-methylpyridine in anhydrous THF, to which LDA is added dropwise at -70 degrees Celsius. After stirring for 30 minutes, dimethyl carbonate is added dropwise to the solution. After stirring for another hour, LC-MS found the reaction finished .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(4-bromopyridin-2-yl)acetate” is C8H8BrNO2 . The molecular weight is 230.06 g/mol . The InChI code is 1S/C8H8BrNO2/c1-12-8(11)5-7-4-6(9)2-3-10-7/h2-4H,5H2,1H3 . The Canonical SMILES is COC(=O)CC1=NC=CC(=C1)Br .


Physical And Chemical Properties Analysis

“Methyl 2-(4-bromopyridin-2-yl)acetate” has a molecular weight of 230.06 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass and monoisotopic mass are 228.97384 g/mol . The topological polar surface area is 39.2 Ų . The compound has a complexity of 163 .

Scientific Research Applications

Synthesis of Novel Pyridine-Based Derivatives

Methyl 2-(4-bromopyridin-2-yl)acetate plays a crucial role in the synthesis of novel pyridine derivatives. A study by Ahmad et al. (2017) describes the palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize these derivatives. The pyridine derivatives demonstrated potential as chiral dopants for liquid crystals and exhibited various biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Large-Scale Synthesis of Alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl Acetate

Morgentin et al. (2009) developed a methodology for an efficient and high-yielding route to synthesize methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate. This process is suitable for large-scale synthesis and provides rapid access to heterocyclic analogues, highlighting the versatility of this compound in organic synthesis (Morgentin et al., 2009).

Synthesis and Reactions for Antihypertensive Agents

Methyl 2-(4-bromopyridin-2-yl)acetate is also utilized in synthesizing thiosemicarbazides, triazoles, and Schiff bases with potential antihypertensive α-blocking activity. This study by Abdel-Wahab et al. (2008) showcases its use in creating compounds with low toxicity and significant pharmacological potential (Abdel-Wahab et al., 2008).

Electrochemical Homocoupling Catalyzed by Nickel Complexes

The compound is involved in electrochemical processes, as detailed in a study by França et al. (2002). They demonstrated its use in synthesizing dimethyl-2,2'-bipyridines via an electrochemical process, emphasizing its importance in electrochemical synthesis and catalysis (França et al., 2002).

Methylation of Aryl C-H Bond via Peroxides

Zhang et al. (2008) used methyl 2-(4-bromopyridin-2-yl)acetate in a Pd(OAc)2-catalyzed methylation reaction. This study underscores its utility in facilitating complex chemical reactions, particularly in the activation and transformation of specific chemical bonds (Zhang et al., 2008).

Drug Intermediate Synthesis

In the field of drug development, Min (2015) showcased its application in synthesizing drug intermediates, specifically methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate. This work emphasizes its role in developing novel pharmaceutical compounds (Min, 2015).

properties

IUPAC Name

methyl 2-(4-bromopyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)5-7-4-6(9)2-3-10-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIFFMIHLPERQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-bromo-2-methylpyridine (1 g, 5.8 mmol) in 15 mL of anhydrous THF was added LDA (9.2 mL, 2M) dropwise at −70, stirred for 30 min dimethyl carbonate (630 mg, 7.0 mmol) was added dropwise to the above solution. After stirring for another 1 h, LC-MS found the reaction finished. It was quenched by Sat. NH4Cl solution and extracted with EtOAc. The organic layer was separated and evaporated under reduced pressure. The crude product was purified by a standard method to give desired product. LC-MS: m/z (M+H) 231.1.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Quantity
630 mg
Type
reactant
Reaction Step Three

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